molecular formula C18H16Cl2O4 B3015734 (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 556031-02-8

(2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3015734
CAS No.: 556031-02-8
M. Wt: 367.22
InChI Key: PCXSZAAFTKGDSJ-UHFFFAOYSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16Cl2O4 and its molecular weight is 367.22. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopy

(2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been studied for its molecular structure using techniques like FT-IR, NBO, HOMO and LUMO, and MEP by HF and density functional methods. The studies focused on its vibrational wavenumbers, hyperpolarizability, and infrared intensities. Its crystal structure and geometrical parameters were also analyzed, revealing insights into its stability and charge transfer within the molecule (Mary et al., 2015).

Crystallography

Several studies have been conducted on the crystal structures of closely related compounds. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one and its derivatives have been analyzed for their geometric parameters and crystal packing, revealing insights into molecular interactions and structural stability (Yathirajan et al., 2007).

Synthesis and Characterization

The synthesis and characterization of various chalcone derivatives, including those related to this compound, have been a focus of research. These studies involve the base catalyzed Claisen-Schmidt condensation reaction, FT-IR, and single crystal X-ray diffraction techniques to understand the molecular and crystal structure of these compounds (Salian et al., 2018).

Antimicrobial Studies

Research has also explored the antimicrobial properties of these compounds. For example, a study on (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one involved synthesizing and characterizing the compound and evaluating its antimicrobial activity. The compound showed moderate antimicrobial activity against selected pathogens (Sadgir et al., 2020).

Cholinesterase Inhibitory Activity

A study on trimethoxycinnamates, including derivatives of this compound, investigated their ability to inhibit acetylcholinesterase and butyrylcholinesterase. This research is significant for understanding the potential therapeutic applications of these compounds in treating conditions like Alzheimer's disease (Kos et al., 2021).

Optical and Electronic Properties

The influence of trimethoxy-substituted positions on the fluorescence of chalcone derivatives has been examined. Studies have shown that the position of methoxy groups substantially affects the fluorescent properties of these compounds (Suwunwong et al., 2011).

Anticancer Activity

Research on dihydropyrimidinone derivatives, synthesized using (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one, has been conducted to assess their anticancer activity. This work contributes to the understanding of the potential therapeutic uses of these compounds in cancer treatment (Bhat et al., 2022).

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)13-10-12(19)5-6-14(13)20/h4-10H,1-3H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXSZAAFTKGDSJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.